molecular formula C9H13N B1280249 (2-Ethylphenyl)methanamine CAS No. 53759-86-7

(2-Ethylphenyl)methanamine

Cat. No. B1280249
CAS RN: 53759-86-7
M. Wt: 135.21 g/mol
InChI Key: JPYXQNWIQIBLJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from basic aromatic compounds and proceeding through various functional group transformations. For instance, the synthesis of 1,2-bis(2-methylphenyl)ethylene-1,2-diamine is achieved from benzil and ammonium acetate . Similarly, novel (Phenylalkyl)amines are synthesized through a series of reactions including conversion of thioether derivatives, Vilsmeier-formylation, and reduction with AlH3 . Methamphetamine synthesis is also mentioned, which involves reductive alkylation hydrogenolysis of phenyl-2-propanone with N-benzylmethylamine .

Molecular Structure Analysis

The molecular structures of the compounds discussed in the papers are characterized by the presence of aromatic rings, substituted amines, and various functional groups that influence their reactivity and interaction with biological targets. For example, the 1,3,4-oxadiazol-2-yl]methanamine compound is characterized by spectroscopic techniques such as FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry .

Chemical Reactions Analysis

The chemical reactions involving these compounds are diverse and include catalysis, such as the guanidine-catalyzed asymmetric Michael reaction , and the synthesis of biased agonists for serotonin 5-HT1A receptors, which involves signal transduction assays . The reactivity of these compounds is influenced by their molecular structure, particularly the substituents on the aromatic rings.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are influenced by their molecular structure. For example, the presence of methoxy groups and the size of lipophilic substituents can affect the compounds' agonistic or antagonistic character towards 5-HT2A/C ligands . The metabolic stability, hERG selectivity, and membrane permeability are also important properties that are evaluated for pharmacological applications, as seen in the series of 1-(2-phenoxyphenyl)methanamines . The fluorogenic properties of 1,2-bis(4-methoxyphenyl)ethylenediamine for reducing carbohydrates highlight the utility of these compounds in analytical applications .

Scientific Research Applications

Serotonin/Noradrenaline Reuptake Inhibition

  • Dual Reuptake Inhibition: 1-(2-Phenoxyphenyl)methanamines have been shown to possess selective dual serotonin and noradrenaline reuptake pharmacology, indicating potential applications in neuropsychiatric disorders (Whitlock, Blagg, & Fish, 2008).

Synthesis and Characterization

  • Compound Synthesis: Successful synthesis of specific derivatives, such as 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, has been achieved, demonstrating utility in chemical synthesis and characterization (Shimoga, Shin, & Kim, 2018).
  • Catalysis in Transfer Hydrogenation: Quinazoline-based ruthenium complexes involving (4-Phenylquinazolin-2-yl)methanamine have been examined for their efficiency in transfer hydrogenation reactions, highlighting their potential in catalytic processes (Karabuğa, Bars, Karakaya, & Gümüş, 2015).

Biomedical Research

  • Serotonin 5-HT1A Receptor-Biased Agonists: Novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives have been identified as serotonin 5-HT1A receptor-biased agonists, suggesting their potential in developing treatments for central nervous system pathologies (Sniecikowska et al., 2020).

Analytical Chemistry

  • Analytical Profiles in Biological Matrices: The analytical profiles of certain arylcyclohexylamines, including 2-(ethylamino)-2-(3-methoxyphenyl)cyclohexanone, have been characterized in biological matrices, underscoring their significance in forensic and analytical chemistry (De Paoli et al., 2013).

Chemical Intermediates

  • Synthesis of Derivatives: Efficient methods for synthesizing derivatives like 2,3-dihydro-1H-indene-1-methanamines have been developed, indicating their use as chemical intermediates in various synthetic routes (Zhou et al., 2013).

Safety And Hazards

(2-Ethylphenyl)methanamine poses certain hazards, including skin and eye irritation. Proper precautions should be taken during handling.


Future Directions

Research on this compound can explore its potential applications in drug development, materials science, or other fields.


properties

IUPAC Name

(2-ethylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-2-8-5-3-4-6-9(8)7-10/h3-6H,2,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYXQNWIQIBLJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethylphenyl)methanamine

CAS RN

53759-86-7
Record name (2-ethylphenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Lithium aluminum hydride (7.4 g 196 mmol) in tetrahydrofuran (130 mL) was slowly treated with 2-ethylbenzonitrile (4.99 g 38 mmol) in tetrahydrofuran (40 mL) at 0° C. under nitrogen. The mixture was stirred for 30 minutes at 0° C., 2 hours at room temperature, recooled to 0° C., and then slowly treated in succession with water (7.4 mL), 15% sodium hydroxide (7.4 mL) and water (22 mL). Additional tetrahydrofuran (50 mL) was added to facilitate stirring. The reaction mixture was filtered through celite, the filter cake was washed with tetrahydrofuran (150 mL), the filtrate was concentrated under reduced pressure, and the residue was partitioned between methylene chloride/saturated sodium chloride. The organic phase was dried (potassium carbonate), filtered, and the filtrate was concentrated under reduced pressure to provide the title compound. 1H NMR (CDCl3) δ 1.24 (t, 3H), 2.69 (q, 2H), 3.89 (s, 2H), 7.20 (m, 3H), 7.32 (m, 1H).
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
4.99 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
7.4 mL
Type
reactant
Reaction Step Two
Quantity
7.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Ethylphenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(2-Ethylphenyl)methanamine
Reactant of Route 3
Reactant of Route 3
(2-Ethylphenyl)methanamine
Reactant of Route 4
Reactant of Route 4
(2-Ethylphenyl)methanamine
Reactant of Route 5
Reactant of Route 5
(2-Ethylphenyl)methanamine
Reactant of Route 6
Reactant of Route 6
(2-Ethylphenyl)methanamine

Citations

For This Compound
3
Citations
X Fan, GF Liu, ZM Zong, XY Zhao, JP Cao, BM Li… - Fuel processing …, 2013 - Elsevier
Catalytic hydrodenitrogenation (HDN) of isoquinoline (IQ) over Ni or Pd/C was studied at 200C and 300C under pressurized hydrogen. Two pathways of the HDN of IQ over Ni or Pd/C …
Number of citations: 25 www.sciencedirect.com
VM Crowley, A Khandelwal, S Mishra… - Journal of medicinal …, 2016 - ACS Publications
Glucose regulated protein 94 (Grp94) is the endoplasmic reticulum resident of the heat shock protein 90 kDa (Hsp90) family of molecular chaperones. Grp94 associates with many …
Number of citations: 77 pubs.acs.org
VM Crowley - 2017 - kuscholarworks.ku.edu
Molecular chaperones are responsible for the maturation of nascent polypeptides and the re-maturation of denatured proteins. One chaperone family that has emerged as an attractive …
Number of citations: 1 kuscholarworks.ku.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.